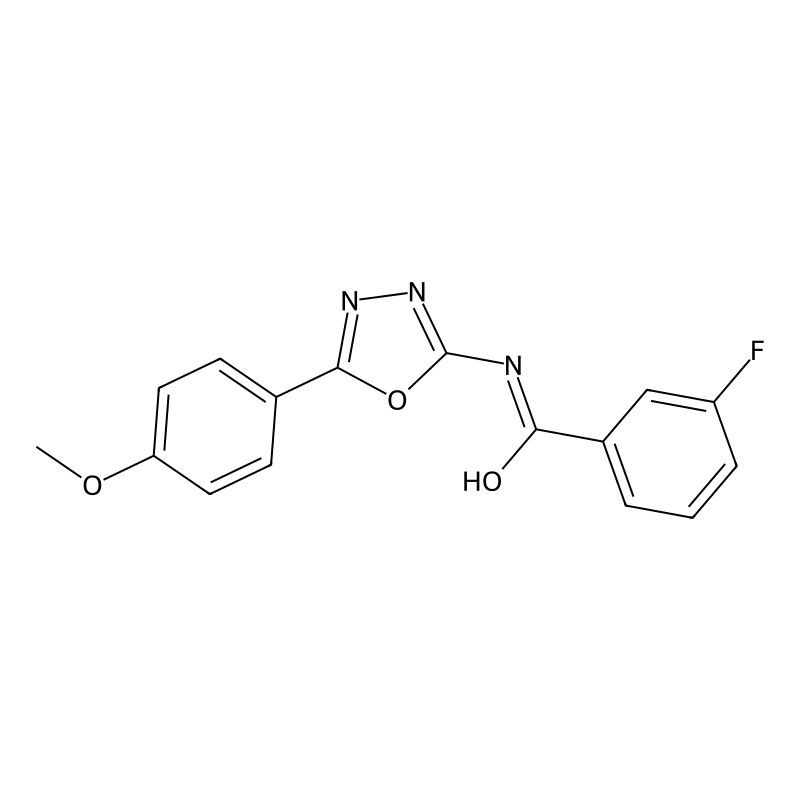

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Databases:

Research Publications:

- A comprehensive search of scientific databases like ScienceDirect, PubMed, and Google Scholar yielded no published research articles specifically investigating the properties or applications of 3-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.

Future Research Potential:

- Medicinal Chemistry: The 1,3,4-oxadiazole ring is present in various bioactive molecules []. Research could explore the potential of 3-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide as a lead compound for drug discovery.

- Material Science: Aromatic molecules with functional groups can have interesting properties for material science applications. Research could investigate the potential of 3-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in areas like crystal engineering or polymer synthesis.

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a fluorine atom, a methoxyphenyl group, and an oxadiazole ring, which contribute to its unique properties. The presence of the oxadiazole moiety is particularly significant, as it is associated with various biological activities, including anti-inflammatory and anticancer effects.

- Oxidation: The methoxy group can be oxidized to form a hydroxyl derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The oxadiazole ring may be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution: The fluorine atom can be replaced with other nucleophiles (e.g., amines or thiols) under suitable conditions.

These reactions can lead to the formation of various derivatives that may exhibit different biological activities or enhanced pharmacological properties.

The biological activity of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been a subject of research due to its potential therapeutic applications. It is particularly investigated for:

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity: Its ability to interact with specific molecular targets suggests potential use in cancer therapy by inhibiting tumor growth or promoting apoptosis in cancer cells.

The mechanism of action involves binding to enzymes or receptors, thereby influencing various biochemical pathways.

The synthesis of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically follows these steps:

- Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under acidic or basic conditions.

- Fluorination: The introduction of the fluorine atom can be accomplished via nucleophilic substitution using fluorinating agents such as diethylaminosulfur trifluoride or Selectfluor.

- Coupling Reaction: Finally, the oxadiazole derivative is coupled with a benzamide moiety using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide.

These steps highlight the compound's synthetic versatility and potential for further modifications.

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several significant applications:

- Medicinal Chemistry: It serves as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.

- Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes due to its electronic properties.

- Biological Research: It acts as a probe for studying enzyme interactions and receptor binding in various biological systems.

Research on interaction studies involving 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide indicates that it may interact with specific enzymes or receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. Studies have shown that the compound can inhibit or activate certain pathways, leading to desired biological effects.

Similar compounds include:

- 3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Comparison TableCompound Name Unique Features 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Fluorine atom enhances lipophilicity and binding affinity 3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Different methoxy position may affect biological activity 3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Sulfonyl group may introduce different reactivity 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Lacks the benzamide moiety but retains oxadiazole structure

Uniqueness

| Compound Name | Unique Features |

|---|---|

| 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Fluorine atom enhances lipophilicity and binding affinity |

| 3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Different methoxy position may affect biological activity |

| 3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Sulfonyl group may introduce different reactivity |

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Lacks the benzamide moiety but retains oxadiazole structure |

The uniqueness of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups that confer distinct pharmacological properties. The presence of both the fluorine atom and the oxadiazole ring enhances its potential as a therapeutic agent compared to other similar compounds.